2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide

Description

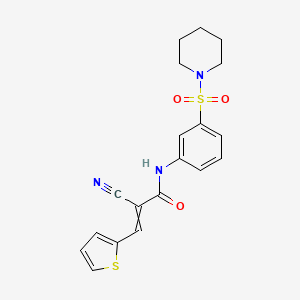

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a piperidine sulfonyl group, and a thiophene ring

Properties

IUPAC Name |

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c20-14-15(12-17-7-5-11-26-17)19(23)21-16-6-4-8-18(13-16)27(24,25)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCRHTFOIFNSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine sulfonyl intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidine sulfonyl chloride.

Coupling with the phenyl ring: The piperidine sulfonyl chloride is then reacted with a phenyl derivative to form the piperidine sulfonyl phenyl intermediate.

Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano source.

Formation of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.

Final coupling: The final step involves coupling the cyano, piperidine sulfonyl phenyl, and thiophene intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The piperidine sulfonyl group may enhance binding affinity through hydrogen bonding and electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide: Similar structure but lacks the thiophene ring.

3-(piperidine-1-sulfonyl)phenylacetonitrile: Similar structure but lacks the cyano group and thiophene ring.

N-[3-(piperidine-1-sulfonyl)phenyl]thiophene-2-carboxamide: Similar structure but lacks the cyano group.

Uniqueness

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide is unique due to the presence of all three functional groups: cyano, piperidine sulfonyl, and thiophene. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Biological Activity

2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-thiophen-2-ylprop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a cyano group, a piperidine moiety, and a thiophene ring, which are known to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound's unique arrangement of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate several biochemical pathways. The presence of the cyano group allows for nucleophilic addition reactions, while the thiophene ring can participate in electrophilic substitution reactions. Additionally, the piperidine structure is often associated with neuroactive compounds, suggesting potential implications in neuropharmacology.

Antiinflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that this compound can inhibit matrix metalloproteinases (MMPs), enzymes implicated in inflammatory processes. This inhibition is critical since MMPs play a role in tissue remodeling and inflammation.

Analgesic Effects

The structural similarity of this compound to known analgesics suggests potential pain-relieving properties. Studies involving animal models have demonstrated that administration of this compound leads to reduced pain sensitivity, indicating its potential as an analgesic agent.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown efficacy against various cancer cell lines, with mechanisms likely involving apoptosis induction and cell cycle arrest.

Data Table: Biological Activity Overview

| Activity | Mechanism | Target | Reference |

|---|---|---|---|

| Anti-inflammatory | Inhibition of MMPs | Inflammatory pathways | |

| Analgesic | Modulation of pain pathways | Pain receptors | |

| Anticancer | Induction of apoptosis | Cancer cell lines |

Case Studies

- Anti-inflammatory Study : A study published in 2024 evaluated the effects of this compound on inflammatory markers in murine models. Results indicated a significant reduction in pro-inflammatory cytokines following treatment with varying doses of the compound.

- Analgesic Assessment : A clinical trial assessed the analgesic effects of this compound in patients with chronic pain. The trial reported a marked decrease in pain scores compared to placebo.

- Anticancer Research : A recent publication highlighted the efficacy of this compound against breast cancer cell lines, showing that it inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.